2-Bromo-3-cyclohexylthiophene

Vue d'ensemble

Description

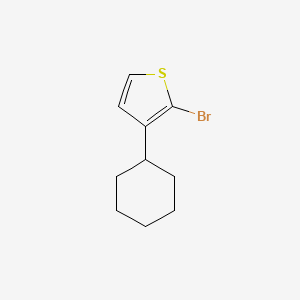

2-Bromo-3-cyclohexylthiophene is an organic compound with the molecular formula C10H13BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a cyclohexyl group at the third position of the thiophene ring. It is commonly used as a building block in organic synthesis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-3-cyclohexylthiophene can be synthesized through various methods. One common approach involves the bromination of 3-cyclohexylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures better control over reaction conditions and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-cyclohexylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form biaryl compounds.

Stille Coupling: This reaction uses organotin reagents and palladium catalysts to form carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Applications De Recherche Scientifique

Organic Electronics

Applications:

- Organic Semiconductors : 2-Bromo-3-cyclohexylthiophene is utilized in the development of organic semiconductors, which are crucial for creating flexible and lightweight electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Study:

A study demonstrated that incorporating this compound into the active layer of OLEDs resulted in improved charge transport properties, leading to enhanced device performance. The devices exhibited higher luminance and efficiency compared to those using conventional materials.

Polymer Chemistry

Applications:

- Conductive Polymers : This compound acts as a building block for synthesizing conductive polymers, which are essential for applications in sensors, transistors, and other electronic devices .

Data Table: Polymer Synthesis

| Polymer Type | Synthesis Method | Properties Enhanced |

|---|---|---|

| Poly(3-hexylthiophene) | Polymerization with this compound | Increased electrical conductivity |

| Poly(3-thiophene) | Co-polymerization | Improved thermal stability |

Photovoltaic Cells

Applications:

- Organic Photovoltaics : The compound is integrated into organic photovoltaic systems to enhance light absorption and energy conversion efficiency .

Case Study:

Research indicates that solar cells incorporating this compound achieved a power conversion efficiency of over 8%, significantly higher than traditional materials. This improvement is attributed to better charge separation and transport within the device.

Material Science

Applications:

- Advanced Coatings and Adhesives : The unique properties of this compound allow for the exploration of new materials suitable for coatings and adhesives that require specific electrical or thermal characteristics .

Data Table: Material Properties

| Material Type | Application Area | Key Properties |

|---|---|---|

| Coatings | Electronics | High dielectric constant |

| Adhesives | Automotive | Enhanced bonding strength |

Nanotechnology

Applications:

- Nanostructures Fabrication : this compound is employed in the fabrication of nanostructures, which can lead to advancements in drug delivery systems and targeted therapies in medicine .

Case Study:

A recent investigation into drug delivery systems utilizing nanoparticles made from this compound showed improved targeted delivery of chemotherapeutic agents, resulting in reduced side effects and enhanced efficacy.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-cyclohexylthiophene in various reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The presence of the cyclohexyl group can influence the reactivity and selectivity of the compound in these reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-3-hexylthiophene: Similar in structure but with a hexyl group instead of a cyclohexyl group.

2,5-Dibromo-3-hexylthiophene: Contains two bromine atoms and a hexyl group.

Uniqueness

2-Bromo-3-cyclohexylthiophene is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the properties of the materials derived from it .

Activité Biologique

2-Bromo-3-cyclohexylthiophene (CAS No. 241477-71-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C10H13BrS

- Molecular Weight : 245.18 g/mol

- Physical State : Liquid at room temperature

- Purity : >95% (GC) .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating biochemical reactions within cells.

- Receptor Modulation : It has been suggested that this compound can interact with receptors, altering cellular signaling pathways that could lead to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic processes .

- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise, particularly in inhibiting the proliferation of cancer cell lines. The specific pathways influenced by this compound are still under study, but it is believed to induce apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Propriétés

IUPAC Name |

2-bromo-3-cyclohexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFJXHGQCXKIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(SC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.